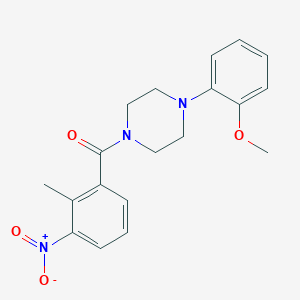![molecular formula C23H22Cl2N2O2 B416031 4-BENZYL-1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE](/img/structure/B416031.png)
4-BENZYL-1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-BENZYL-1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE is a complex organic compound that features a piperidine ring substituted with a benzyl group and an isoxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the piperidine ring via nucleophilic substitution. The benzyl group is then added through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent reaction parameters, thereby ensuring the quality and purity of the final product.
化学反応の分析
Types of Reactions
4-BENZYL-1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Halogenated solvents, nucleophiles like amines or thiols, elevated temperatures.
Major Products Formed
科学的研究の応用
4-BENZYL-1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-BENZYL-1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making the compound a valuable tool in biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: Similar structure but lacks the isoxazole moiety.
1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine: Similar structure but lacks the benzyl group.
Uniqueness
4-BENZYL-1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE is unique due to the presence of both the benzyl and isoxazole groups, which confer distinct chemical and biological properties
特性
分子式 |
C23H22Cl2N2O2 |
|---|---|
分子量 |
429.3g/mol |
IUPAC名 |
(4-benzylpiperidin-1-yl)-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone |
InChI |
InChI=1S/C23H22Cl2N2O2/c1-15-20(22(26-29-15)21-18(24)8-5-9-19(21)25)23(28)27-12-10-17(11-13-27)14-16-6-3-2-4-7-16/h2-9,17H,10-14H2,1H3 |
InChIキー |
GMPOFZSSHIQTCN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
正規SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[4-(Naphthylmethoxy)phenyl]methylene}-1,3-dihydropyrimidine-2,4,6-trione](/img/structure/B415948.png)

![ethyl 5-(4-chlorophenyl)-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415951.png)
![2-[(3,4-Dimethoxybenzylidene)amino]-4,5-bis(4-methoxyphenyl)-3-furonitrile](/img/structure/B415956.png)

![4-{[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]amino}phenol](/img/structure/B415961.png)
![Dimethyl 2-[(4-bromobenzoyl)amino]terephthalate](/img/structure/B415962.png)







